Regioisomeric Differentiation: 5-yl versus 3-yl Pyrazole Attachment Determines Target Binding Geometry
The target compound bears the pyrazole linked via its 5-position to the thiadiazole, whereas its direct regioisomer 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine (CAS 1946818-31-0) connects via the 3-position . In pyrazole–thiadiazole kinase inhibitor scaffolds, the regioisomeric attachment point governs the dihedral angle between the two heterocycles and the vector of the 2-amino group, which directly impacts ATP-binding site complementarity. Experimental SAR from CK2α inhibitor programs demonstrates that shifting the thiadiazole–pyrazole connectivity pattern can alter IC₅₀ by over 100-fold (3.4 µM for one thiadiazole regioisomer versus 0.032 µM for an optimized thiazole analog) [1].
| Evidence Dimension | Regioisomeric identity confirmed by distinct CAS numbers, molecular formulas, and connectivity |
|---|---|
| Target Compound Data | CAS 1946817-58-8; pyrazole C5 attached to thiadiazole C5; SMILES: Nc1nnc(-c2ccnn2C(F)F)s1 |
| Comparator Or Baseline | CAS 1946818-31-0; pyrazole C3 attached to thiadiazole C5; SMILES: Nc1nnc(-c2ccn(n2)C(F)F)s1 (regioisomer with identical MW 217.20 and MF C₆H₅F₂N₅S) |
| Quantified Difference | Distinct CAS numbers; synthetic precursors and coupling partners differ; no direct quantitative potency comparison available in public domain for these two specific compounds |
| Conditions | Structural identity confirmed by ChemicalBook and ChemSrc entries; biological differentiation inferred from class-level SAR in CK2α inhibitor studies |
Why This Matters
Procurement of the correct regioisomer is critical for SAR reproducibility; the two isomers are chemically distinct entities with separate CAS registries and potentially divergent biological activity.
- [1] Compounds Designs of CK2α Inhibitors Derived from Virtual Screening Hit Compounds by Computational Chemistry with Crystallography. Chem. Pharm. Bull. 2024, 72, 787–793. View Source
